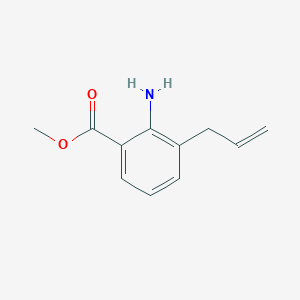

Methyl 3-allyl-2-aminobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-allyl-2-aminobenzoate is an organic compound with the molecular formula C₁₁H₁₃NO₂. It is an ester derivative of aminobenzoic acid and is characterized by the presence of an allyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-allyl-2-aminobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-allyl-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of methyl 2-aminobenzoate with allyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-allyl-2-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Conversion to primary amines.

Substitution: Formation of amides or secondary esters.

Aplicaciones Científicas De Investigación

Methyl 3-allyl-2-aminobenzoate, a compound with the molecular formula C₁₁H₁₃NO₂, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research on bioactive compounds derived from microbial sources has shown that similar structures can act as anticancer agents by inhibiting cell proliferation in cancer cell lines, such as prostate cancer cells . The mechanism often involves the disruption of cellular processes, leading to apoptosis.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound may possess similar properties. Its application in developing new antimicrobial agents is promising, particularly in the face of rising antibiotic resistance .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo electrophilic substitution allows for the introduction of different functional groups, which can enhance biological activity or alter pharmacokinetics .

Insecticidal Properties

Compounds similar to this compound have been investigated for their insecticidal properties. The allyl group may contribute to the compound's effectiveness as an insect repellent or pesticide, making it a candidate for further research in agrochemical applications .

Plant Growth Regulators

Research indicates that derivatives of aminobenzoates can influence plant growth and development. This compound may be explored for its potential role as a plant growth regulator, promoting beneficial growth responses in crops .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in polymer synthesis. Its reactivity allows it to participate in polymerization reactions, leading to the formation of new materials with tailored properties for specific applications .

Coatings and Adhesives

Due to its chemical structure, this compound may also find applications in coatings and adhesives. Its ability to form strong bonds can enhance the durability and performance of these materials, making it suitable for industrial applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of methyl 3-allyl-2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo electrophilic addition reactions, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-aminobenzoate:

Methyl 4-aminobenzoate:

Uniqueness

Methyl 3-allyl-2-aminobenzoate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other aminobenzoate esters and makes it valuable for specific research applications.

Actividad Biológica

Methyl 3-allyl-2-aminobenzoate (MAAB) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. The presence of an allyl group distinguishes it from other aminobenzoate derivatives, leading to various interactions with biological systems. This article explores the biological activity of MAAB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃NO₂. The compound features an allyl group, which enhances its reactivity and biological profile. The structure can be represented as follows:

The biological activity of MAAB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The allyl group can undergo electrophilic addition reactions, while the ester moiety can participate in hydrolysis reactions. These interactions may modulate several physiological pathways, leading to diverse biological effects.

Key Reactions Involved

- Electrophilic Addition : The allyl group can react with nucleophiles, potentially influencing enzyme activity.

- Hydrolysis : The ester bond can be hydrolyzed by esterases, releasing the active amine component.

- Substitution Reactions : MAAB can undergo nucleophilic substitutions, forming new compounds with altered biological properties.

Biological Activities

Research indicates that MAAB exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that MAAB possesses significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Anticancer Potential : Preliminary studies suggest that MAAB may inhibit the growth of cancer cells, although further investigations are needed to elucidate its mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MAAB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 2-aminobenzoate | Aminobenzoate | Moderate antibacterial |

| Methyl 4-aminobenzoate | Aminobenzoate | Low antioxidant activity |

| Methyl 3-(propyl)aminobenzoate | Modified aminobenzoate | Enhanced anticancer effects |

MAAB's allyl substitution provides it with enhanced reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Study : A study assessed the antimicrobial efficacy of MAAB against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

- Antioxidant Activity Evaluation : In vitro assays demonstrated that MAAB exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .

- Cytotoxicity Assessment : Research involving cancer cell lines revealed that MAAB could reduce cell viability in breast cancer cells (MCF-7) by up to 50% at a concentration of 100 µg/mL after 48 hours .

Propiedades

IUPAC Name |

methyl 2-amino-3-prop-2-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-5-8-6-4-7-9(10(8)12)11(13)14-2/h3-4,6-7H,1,5,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEBUTMQOLXXRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1N)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.